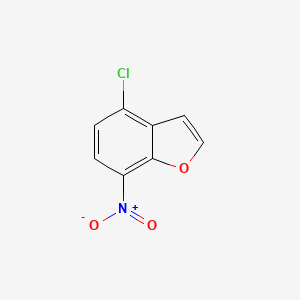

4-Chloro-7-nitrobenzofuran

Description

Historical Development and Discovery in Organic Chemistry

The benzofurazan (B1196253) moiety, the core structure of NBD-Cl, was first reported in 1968. nih.gov The development of 4-chloro-7-nitro-2,1,3-benzoxadiazole was a notable advancement, providing a fluorogenic reagent for the detection of amino acids and other primary and secondary amines. The synthesis of NBD-Cl typically involves the nucleophilic substitution of a halogen on the 4-halo-7-nitrobenzofurazan precursor. arkat-usa.org This reaction is often carried out in solvents like methanol, ethanol, or acetonitrile (B52724), sometimes with the addition of a base such as sodium hydrogen carbonate. arkat-usa.org The compound is a yellow to light brown crystalline powder. chemicalbook.com

Significance as a Privileged Chemical Scaffold

The benzofurazan structure is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamscience.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. rsc.org Benzofuran (B130515) derivatives, a class to which benzofurazans belong, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The versatility of the benzofurazan scaffold has led to its incorporation into various drug discovery programs. researchgate.net For instance, benzofuran salicylic (B10762653) acid scaffolds have been transformed into potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key target for tuberculosis treatment. nih.gov

Overview of Major Research Domains

The primary application of NBD-Cl stems from its function as a chromogenic and fluorogenic derivatizing agent. nih.govtandfonline.com It is inherently non-fluorescent but reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent products. researchgate.netbiotium.comavantorsciences.com This property is extensively utilized in analytical chemistry for the sensitive detection and quantification of various biomolecules and pharmaceuticals.

Key research domains for NBD-Cl include:

Fluorescent Labeling: NBD-Cl is widely used to label peptides, proteins, amino acids, and other biomolecules. nih.govavantorsciences.comfishersci.se The resulting NBD-protein conjugates possess interesting fluorescence and spectral properties that facilitate their study. nih.gov

Chromatography: It serves as a pre-column or post-column derivatizing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of amines and amino acids. researchgate.nettcichemicals.comresearchgate.net This is particularly useful for analyzing low molecular weight amines. biotium.comfishersci.se

Enzyme Inhibition: NBD-Cl has been shown to act as an inhibitor for enzymes such as monoamine oxidase and adenosine (B11128) triphosphatase (ATPase). nih.govebi.ac.uk It has been used as a covalent inhibitor of both mitochondrial and bacterial ATPase. nih.gov

Synthesis of Novel Compounds: NBD-Cl is a versatile starting material for the synthesis of other valuable benzoxadiazole-type compounds and fluorescent derivatives. nih.govsigmaaldrich.comsigmaaldrich.com For example, it has been used to synthesize fluorescent phospholipid derivatives and NBD-labeled maleimides. sigmaaldrich.comsigmaaldrich.com

Interdisciplinary Relevance in Contemporary Chemical Sciences

The utility of NBD-Cl extends across multiple branches of chemistry, highlighting its interdisciplinary importance.

Analytical Chemistry: The compound is a cornerstone reagent for spectrofluorometric and spectrophotometric methods used to determine the concentration of a wide array of pharmaceutical compounds, including antihistamines and antihypertensives. tandfonline.comnih.gov

Chemical Biology: In chemical biology, NBD-Cl and its derivatives serve as fluorescent probes to study cellular processes. nih.gov For instance, NBD-labeled fructose (B13574) has been used to monitor glucose transport in living cells, and other derivatives have been synthesized to probe for specific receptors. nih.gov It is also used to distinguish the N-terminal acetylation status of proteins. ebi.ac.uk

Materials Science: The benzofurazan scaffold is of interest in materials science, particularly in the development of organic semiconductor materials for optoelectronics. researchgate.net The encapsulation of NBD-Cl within certain molecular structures has been studied to investigate structural and spectroscopic changes. researchgate.net

Medicinal Chemistry: Beyond being a privileged scaffold, NBD-Cl is used to create fluorescent conjugates of potential drug molecules, such as triterpenes, to study their uptake and subcellular distribution in cancer cells. acs.org

The broad applicability of NBD-Cl, from fundamental organic synthesis to advanced applications in biological imaging and materials science, underscores its enduring significance in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-6-1-2-7(10(11)12)8-5(6)3-4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBKEYGNLBGTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226957 | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76054-80-3 | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076054803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 7 Nitrobenzofurazan and Its Derivatives

Classical Synthetic Routes to the 4-Chloro-7-nitrobenzofurazan (B127121) Corebiotium.com

The synthesis of the core structure of 4-chloro-7-nitrobenzofurazan, also known as NBD-Cl, relies on established, multi-step chemical processes.

Multi-Step Reaction Sequences and Precursor Utilizationbiotium.com

The common synthesis of 4-chloro-7-nitrobenzofurazan (NBD-Cl) involves the nitration of a precursor molecule. One documented synthetic route starts with 4-chloro-2,1,3-benzoxadiazole. lookchem.com Another pathway involves a two-step process beginning with 2,6-dichloronitrosobenzene. lookchem.com These precursors undergo specific reaction sequences to introduce the nitro group at the 7-position of the benzofurazan (B1196253) ring system, yielding the target compound.

Optimization of Reaction Conditions and Reagents for Yield Enhancementbiotium.com

To improve the efficiency of the synthesis, reaction conditions are carefully controlled. For the nitration of 4-chloro-2,1,3-benzoxadiazole, a mixture of sodium nitrate (B79036) and sulfuric acid is employed. lookchem.com The temperature is managed within a range of 0 to 85 °C over a period of approximately 35 minutes to achieve a reported yield of 54.0%. lookchem.com

Advanced Synthetic Strategies for Functionalization and Derivatization

The reactivity of the chlorine atom in NBD-Cl makes it a versatile platform for creating a wide array of derivatives, primarily through nucleophilic aromatic substitution. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for NBD-Cl Modificationnih.govresearchgate.netresearchgate.netlew.rothermofisher.comkoreascience.krrsc.orgnih.govkoreascience.kr

The 4-chloro-7-nitrobenzofurazan molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing properties of both the nitro group and the fused furazan (B8792606) ring activate the chlorine atom at position 4, making it an excellent leaving group. researchgate.netrsc.org This high reactivity, comparable to that of picryl chloride, allows the chlorine to be readily displaced by a variety of nucleophiles. rsc.org The SNAr reaction typically proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. koreascience.krnih.gov In some cases, particularly with strongly nucleophilic anilines, evidence suggests the reaction may be initiated by a single electron transfer (SET) mechanism. koreascience.krkoreascience.kr

NBD-Cl is widely recognized as a fluorogenic derivatizing agent that reacts with both primary and secondary amines. biotium.comthermofisher.comresearchgate.net The parent compound, NBD-Cl, is non-fluorescent, but upon reaction with an amine, it forms a highly fluorescent NBD-amino derivative. biotium.comresearchgate.netresearchgate.net This reaction is a cornerstone of its application in bioanalytical chemistry for the detection of amino acids and other low-molecular-weight amines. biotium.comthermofisher.com The reaction generally involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chlorine. rsc.org A variety of amines have been successfully reacted with NBD-Cl, including anilines, cyclic secondary amines like morpholine (B109124) and piperidine, amino acids, and aminophenols. researchgate.netkoreascience.krresearchgate.netmdpi.com The reaction conditions can be tuned; for instance, reactions are often carried out in solvents like methanol, ethanol, or acetonitrile (B52724), sometimes with the addition of a base such as sodium hydrogen carbonate or triethylamine (B128534) to facilitate the substitution. arkat-usa.orgmdpi.com The resulting NBD-amine adducts typically exhibit strong fluorescence with emission maxima around 535-540 nm. biotium.com

Table 1: Examples of NBD-Cl Reactions with Primary and Secondary Amines

| Nucleophile | Reaction Conditions/Solvent | Product/Observations | Reference(s) |

| Primary Amines | Methanol | Fluorescent product (Ex/Em: 465/535 nm) | biotium.com |

| Secondary Amines | Methanol | Fluorescent product (Ex/Em: 485/540 nm) | biotium.com |

| Anilines | MeOH-MeCN mixtures | Investigated for SNAr vs. SET mechanism | koreascience.krkoreascience.kr |

| Morpholine, Piperidine, Pyrrolidine | Acetonitrile or Water | Formation of amino-NBD derivatives via SNAr | researchgate.net |

| L-ornithine | Borate (B1201080) buffer (pH 7), 80 °C | Formation of a fluorescent product | rsc.org |

| Aniline (B41778) | Acetonitrile (large excess of amine) | N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aniline | arkat-usa.org |

| Amino-benzo-crown[18C6] | Methanol, NaHCO₃ | NBD derivative with crown ether moiety | arkat-usa.org |

| Furfurylamine | Dichloromethane, Triethylamine | New fluorescent NBD derivative | mdpi.com |

| Adamantylamine | Dichloromethane, Triethylamine | New fluorescent NBD derivative | mdpi.com |

| α-Difluoromethylornithine | pH optimized buffer, heat | Spectrophotometric (478 nm) and fluorimetric (Ex/Em: 475/540 nm) product | nih.gov |

| Methylhydrazine | Ethanol, reflux | N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) | nih.gov |

4-Chloro-7-nitrobenzofurazan also serves as a reagent for labeling molecules containing thiol (sulfhydryl) groups. lookchem.comresearchgate.net The reaction with thiols proceeds via nucleophilic substitution, where the sulfur atom attacks the C-4 position, displacing the chloride. rsc.org However, the reaction kinetics and products can be complex. nih.govnih.govcore.ac.uk Studies have shown that in addition to the expected 4-thio derivative (NBD-S-R), other products can form, particularly at pH values above 5. nih.govnih.gov One such product is suggested to be a reversible Meisenheimer-type complex. nih.govcore.ac.uk For biological thiols that also contain an amino group, such as cysteine, an initial S-substituted product can form, which may then undergo an intramolecular rearrangement to yield a more stable and highly fluorescent N-substituted product. rsc.orgresearchgate.net This reactivity has been exploited for the detection and discrimination of biothiols. researchgate.net The reaction of NBD-Cl with thiols like cysteine or glutathione (B108866) typically results in a thioether product with a distinct absorbance maximum around 420 nm. nih.govmdpi.com

Table 2: Examples of NBD-Cl Reactions with Thiol-Containing Nucleophiles

| Nucleophile | Reaction Conditions/Solvent | Product/Observations | Reference(s) |

| General Thiols | pH > 5 | Complex reaction, formation of 4-thio derivative and other products | nih.govnih.gov |

| Cysteine, Homocysteine, Glutathione | Phosphate (B84403) buffer (pH 7.4), MeCN | Initial S-attack, can rearrange to N-linked fluorophore | researchgate.net |

| Cysteine | Mild conditions (pH 7.4) | Forms thioether product (λmax ≈ 420 nm) | nih.gov |

| Peptide with Cysteine | DMF, activated molecular sieves | Thio-conjugation to form Ac-Cys(NBD)-Gly-Val-Ala-NH₂ | rsc.org |

| General Thiols | Weak alkaline solution | Forms non-fluorescent S-substituted products | rsc.org |

| Hydrogen Sulfide (B99878) (as Na₂S) | Triethylamine | NBD-SH | mdpi.com |

| Glutathione | Triethylamine, room temp. | NBD-GSH (S-bound adduct) | mdpi.com |

| N-acetylcysteine | Triethylamine, room temp. | NBD-NAC (S-bound adduct) | mdpi.com |

Reactions with Other Heteroatom Nucleophiles

4-Chloro-7-nitrobenzofuran (NBD-Cl) is well-known for its reactivity towards nitrogen and oxygen nucleophiles, but it also readily undergoes nucleophilic aromatic substitution (SNAr) with other heteroatoms, particularly sulfur and selenium.

The reaction of NBD-Cl with sulfur nucleophiles, such as thiols, is well-documented. aatbio.commedchemexpress.com It reacts with the thiol group of amino acids like cysteine and glutathione to form S-bound adducts. mdpi.com For instance, the reaction with cysteine initially forms an S-bound NBD adduct, which can then undergo an intramolecular rearrangement to yield a more stable and highly fluorescent N-bound product. researchgate.net This rearrangement is not observed with glutathione or N-acetylcysteine due to the absence of a proximal amino group or a blocked amino group, respectively. mdpi.com The synthesis of 7-nitrobenzo[c] aatbio.commdpi.comresearchgate.netoxadiazole-4-thiol (NBD-SH) is achieved by reacting NBD-Cl with an anhydrous sodium sulfide in methanol. mdpi.com However, the kinetics of reactions with thiols can be complex. At pH values above 5, spectroscopic analysis indicates the formation of at least two other products in addition to the expected 4-thio derivative. nih.gov One is proposed to be a reversible Meisenheimer-type complex, while another product appears to form when the thiol is in large excess. nih.gov

Analogous reactions are suggested for selenium nucleophiles. Structures containing –Se–N– or –Se–Se– moieties can be utilized in designing probes, indicating the reactivity of NBD-Cl with selenols, which are stronger nucleophiles than thiols. rsc.org

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type | Reference |

| Sulfur | Sodium Sulfide (Na₂S) | Methanol, Room Temp | 7-nitrobenzo[c] aatbio.commdpi.comresearchgate.netoxadiazole-4-thiol (NBD-SH) | mdpi.com |

| Sulfur | Cysteine (Cys) | HEPES buffer (pH 7.4), 37°C | Initially S-bound adduct, rearranges to N-bound adduct | researchgate.net |

| Sulfur | Glutathione (GSH) | MeCN-PB (pH 7.4), Room Temp | S-bound NBD-GSH adduct | mdpi.com |

| Sulfur | N-acetylcysteine (NAC) | MeCN-PB (pH 7.4), Room Temp | S-bound NBD-NAC adduct | mdpi.com |

| Selenium | Selenols | Weak alkaline solution | Se-substituted products (inferred) | rsc.org |

Pericyclic Reactions, including Diels-Alder Cycloadditions, involving NBD-Cl

While primarily known for its role as an electrophile in SNAr reactions, the strongly electrophilic nature of NBD-Cl also allows it to participate in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions. researchgate.net The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.comwikipedia.org

| Diene | Reaction Type | Key Intermediate/Product | Application | Reference |

| trans-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) | Normal Electron-Demand Diels-Alder (NEDDA) | Silyl (B83357) enol ether adduct, 4-chloro-7-hydroxynaphtho[1,2-c]furazan | Facile access to highly functionalized naphthofurazans | researchgate.netsigmaaldrich.com |

| (Not specified) | Diels-Alder | NBD-labeled maleimide | Synthesis of labeled maleimides | scientificlabs.co.ukfishersci.co.uk |

Chemo- and Regioselective Derivatization Approaches

The derivatization of NBD-Cl can be controlled with significant chemo- and regioselectivity, allowing for targeted modification of biomolecules and the synthesis of specific isomers.

Chemoselectivity is often achieved by exploiting the different nucleophilicity of functional groups under specific pH conditions. A prominent example is the selective labeling of the N-terminal α-amino group of a protein over the ε-amino groups of internal lysine (B10760008) residues. nih.govresearchgate.net At a neutral pH, the N-terminal amine is sufficiently nucleophilic to react with NBD-Cl, producing a stable and highly fluorescent product. nih.gov In contrast, the lysine side chains, having a much higher pKa, remain protonated and are essentially unreactive. researchgate.net This difference allows for the specific derivatization of the protein's N-terminus and can be used to distinguish between acetylated (non-reactive) and unacetylated (reactive) proteins. nih.govresearchgate.net

Regioselectivity in NBD-Cl chemistry primarily concerns the site of nucleophilic attack. The C4 position, bearing the chlorine atom, is the well-established site for irreversible substitution in SNAr reactions. nih.gov However, theoretical and experimental studies have shown that the NBD-Cl ring system possesses other electrophilic centers. It has been reported that the C-6 position is a highly electrophilic center, potentially more reactive towards nucleophiles than the C-4 position. nih.gov This suggests that under certain conditions, initial, possibly reversible, adducts could form at C-6 before the irreversible substitution at C-4 occurs, a factor that could influence reaction pathways and product distribution. nih.govnih.gov

| Target | Selectivity Type | Conditions | Result | Reference |

| Protein N-terminus vs. Lysine residues | Chemoselective | Neutral pH | NBD-Cl reacts selectively with the N-terminal α-amino group. | nih.govresearchgate.net |

| Primary/Secondary amines vs. Thiols | Chemoselective (Detection) | Weak alkaline solution | Amine adducts are highly fluorescent; thiol adducts are much less fluorescent. | aatbio.comrsc.org |

| C4 vs. C6 position | Regioselective | (Not specified) | C4 is the site of irreversible substitution; C6 is a highly reactive electrophilic center for potential transient adducts. | nih.gov |

Green Chemistry Principles in NBD-Cl Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like NBD-Cl is an area of growing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of NBD-Cl itself typically involves multi-step processes starting from benzofuran (B130515) precursors, which may use traditional organic solvents and reagents. ontosight.ai

Currently, there is limited specific literature available detailing established "green" synthetic routes for the industrial production of NBD-Cl. However, some practices in its use and derivatization align with green chemistry principles. For example, in the synthesis of NBD-cyclodextrin conjugates, the deliberate avoidance of an additional base prevents the formation of chromophoric by-products, which simplifies purification and reduces waste—a core tenet of atom economy and waste prevention. rsc.org Similarly, many derivatization reactions with NBD-Cl are rapid and high-yielding at room or slightly elevated temperatures, which contributes to energy efficiency. nih.govjove.com

Future research into the green synthesis of NBD-Cl could focus on several key areas:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) like tetrahydrofuran (B95107) (THF) or acetonitrile with safer, bio-based solvents or aqueous reaction media. jove.com

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, rather than stoichiometric reagents that end up in the waste stream.

Process Intensification: Using technologies like flow chemistry to improve reaction control, reduce reaction times, and enhance safety.

While dedicated green synthesis protocols for NBD-Cl are not yet prevalent in the reviewed literature, the principles of green chemistry provide a clear framework for improving the environmental profile of its synthesis and application in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 7 Nitrobenzofurazan

Electron-Withdrawing Effects of Nitro and Chloro Substituents on Reactivity

The chemical reactivity of 4-chloro-7-nitrobenzofurazan (B127121) is significantly influenced by the strong electron-withdrawing properties of the nitro and chloro groups attached to the benzofurazan (B1196253) ring. scbt.comcdnsciencepub.com These substituents decrease the electron density of the aromatic system, making it highly electrophilic and susceptible to nucleophilic attack. scbt.comrsc.orgportlandpress.com The nitro group, in particular, enhances the electrophilic character of the molecule, which promotes rapid reaction kinetics with nucleophiles like thiols and amines. scbt.com This heightened reactivity is a key reason for its widespread use as a labeling agent for proteins and peptides, as it readily undergoes nucleophilic aromatic substitution (SNAr) reactions under mild, often basic, conditions. rsc.orgresearchgate.net

The electron-withdrawing nature of the 4-nitrobenzofurazanyl moiety is so pronounced that it renders the 7-anilino-4-nitrobenzofurazan derivatives significantly more acidic than similarly substituted 2,4,6-trinitrodiphenylamines. cdnsciencepub.comresearchgate.net This strong electrophilic character is a defining feature of NBD-Cl, governing its reaction pathways and making it a powerful tool in biochemical analysis. portlandpress.comresearchgate.net

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 4-chloro-7-nitrobenzofurazan with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.netkoreascience.kr This process is central to its application as a derivatizing agent.

Influence of Solvent Polarity and pH on Reaction Kinetics

The kinetics of nucleophilic substitution reactions of 4-chloro-7-nitrobenzofurazan are sensitive to both solvent polarity and pH. nih.govnih.gov Studies have shown that the reaction rates can be significantly affected by the solvent environment. koreascience.kr For example, in reactions with anilines in methanol-acetonitrile mixtures, the specific rate ratio (kMeOH/kMeCN) varies with the pKa of the aniline (B41778) nucleophile, which is attributed to hydrogen bonding between the aniline and methanol. koreascience.kr

The pH of the reaction medium is also a critical factor, particularly for reactions with amines and thiols. nih.govebi.ac.uknih.govresearchgate.net The reaction generally requires a basic medium to generate the nucleophilic form of the attacking species. nih.govresearchgate.netrsc.org For instance, the derivatization of amines with NBD-Cl is typically carried out in alkaline or borate (B1201080) buffers at pH values ranging from 7 to 11. researchgate.netacs.org However, at very high pH (≥11), hydrolysis of NBD-Cl to 4-hydroxy-7-nitrobenzofuran can occur, competing with the desired substitution reaction. researchgate.net The optimal pH for the reaction is therefore a balance between activating the nucleophile and minimizing side reactions.

Table 1: Effect of Solvent on Second-Order Rate Constants (k) for the Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines at 25°C researchgate.net

| Solvent Composition | k (M⁻¹s⁻¹) for 4-NH₂ Aniline |

| MeOH | 149 |

| 50% MeCN-50% MeOH | Not specified |

| MeCN | 49.9 |

This table illustrates the significant impact of solvent polarity on the reaction rate.

Table 2: Brønsted (βnuc) and Hammett (ρN) Coefficients for the Reaction in Different Solvents at 25°C researchgate.net

| Solvent Composition | βnuc | ρN |

| MeOH | 1.08 | -2.70 |

| 50% MeCN-50% MeOH | 1.36 | -3.45 |

| MeCN | 1.62 | -4.17 |

These coefficients provide insights into the transition state structure and the sensitivity of the reaction to the nucleophilicity of the aniline and the electronic effects of its substituents.

Investigation of Smiles Rearrangements in NBD-Cl Derivatives

In certain NBD-Cl derivatives, particularly those formed from reactions with compounds containing both a thiol and an amino group like cysteine, a Smiles rearrangement can occur. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov This intramolecular nucleophilic aromatic substitution involves the initial formation of a sulfur-substituted NBD derivative, which then rearranges to the more stable amino-substituted product. researchgate.netmdpi.comnih.gov This rearrangement is often accompanied by a significant change in the fluorescence properties of the molecule, a phenomenon that has been exploited in the design of fluorescent probes. researchgate.netacs.orgnih.gov The efficiency of the Smiles rearrangement can be influenced by the structure of the nucleophile; for example, it is observed to be more efficient for cysteine compared to homocysteine and is not feasible for glutathione (B108866). researchgate.netacs.org

Pericyclic Reactivity of 4-Chloro-7-nitrobenzofurazan as a Dienophile

Beyond its well-established role in nucleophilic substitution reactions, 4-chloro-7-nitrobenzofurazan also exhibits pericyclic reactivity, specifically as a dienophile in Diels-Alder reactions. researchgate.netacs.orgrsc.orgresearchgate.netmsu.edu This was first demonstrated in its instantaneous and quantitative reaction with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) to form a silyl (B83357) enol ether regioselectively via a normal electron-demand Diels-Alder (NEDDA) reaction. researchgate.netresearchgate.netsigmaaldrich.com This reactivity provides a facile route to highly functionalized naphthofurazans. researchgate.netresearchgate.netsigmaaldrich.com The ability of NBD-Cl to act as a dienophile is directly related to its strong electrophilic character, highlighting a connection between its electrophilicity and its pericyclic reactivity. researchgate.net

Electrophilic Character and its Implications in Reaction Pathways

The pronounced electrophilic character of 4-chloro-7-nitrobenzofurazan is the cornerstone of its chemical reactivity. scbt.comportlandpress.comresearchgate.netresearchgate.netnih.gov The electron-deficient nature of the benzofurazan ring system, amplified by the nitro and chloro substituents, makes it a prime target for nucleophilic attack. scbt.comresearchgate.net This high electrophilicity not only drives the common SNAr reactions but also enables its participation in less common pathways like pericyclic reactions. researchgate.net

Interestingly, studies have revealed that NBD-Cl possesses more than one electrophilic center. portlandpress.comebi.ac.uknih.gov While C-4 is the site of irreversible alkylation in typical SNAr reactions, the C-6 position is also highly reactive towards nucleophiles. portlandpress.comebi.ac.uknih.gov This multi-site electrophilicity can lead to complex reaction patterns and the formation of multiple products, especially in reactions with strong nucleophiles like thiols. portlandpress.comnih.govnih.govebi.ac.uk The understanding of this electrophilic character is crucial for predicting and controlling the reaction pathways of NBD-Cl and for interpreting the results of its use as a chemical probe. portlandpress.comnih.gov

Stereochemical Aspects of NBD-Cl Reactions

The stereochemical outcomes of reactions involving 4-Chloro-7-nitrobenzofurazan (NBD-Cl) are of significant interest, particularly in the context of chiral analysis and asymmetric synthesis. The interaction of NBD-Cl with chiral molecules, such as amino acids and amines, is a cornerstone of various analytical techniques for enantiomeric separation and quantification.

A primary application of NBD-Cl in stereochemical studies is as a pre-column derivatizing agent in chromatography. researchgate.netdergipark.org.tr When NBD-Cl reacts with a chiral amine or amino acid, it forms a diastereomeric derivative. These derivatives can then be separated on an achiral stationary phase. dergipark.org.tr This indirect method of chiral separation is widely employed due to its efficiency and the enhanced detection sensitivity provided by the NBD moiety, which is a potent chromophore and fluorophore. researchgate.netmdpi.comresearchgate.net For instance, a high-performance liquid chromatography (HPLC) method has been developed for determining the enantiomeric purity of L-amino acids by derivatization with NBD-Cl, followed by separation on a Pirkle-type chiral stationary phase. researchgate.net This method allows for the quantification of trace amounts of D-amino acids in the presence of a large excess of the corresponding L-enantiomer. researchgate.net

The reaction between NBD-Cl and primary or secondary amines is a nucleophilic aromatic substitution. researchgate.net The stereochemical integrity of the chiral center in the nucleophile is a critical aspect of this reaction. Research indicates that the derivatization reaction itself typically proceeds without racemization, preserving the original stereochemistry of the analyte. This is fundamental for accurate enantiomeric analysis.

In the realm of synthetic chemistry, the stereochemistry of reactions involving NBD-Cl can be influenced by various factors, including the nature of the reactants and the reaction conditions. For example, in Diels-Alder reactions where NBD-Cl acts as a dienophile, the stereochemistry of the diene can dictate the stereochemistry of the resulting cycloadduct. One study reported that the reaction of NBD-Cl with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) occurs readily to form a functionalized hydroxynaphthofurazan. researchgate.net When reacting with certain dienes, this can result in a mixture of diastereomers in their racemic forms. researchgate.net

The influence of chiral catalysts or auxiliaries on the stereochemistry of NBD-Cl reactions is an area of ongoing investigation. While much of the literature focuses on the use of NBD-Cl for derivatization of already chiral molecules, the potential for NBD-Cl to participate in diastereoselective or enantioselective transformations is a subject of academic interest. Mechanistic studies, including kinetic and deuteration experiments, have been employed to understand the stereochemical pathways of related reactions, such as conjugate reductions. d-nb.info

The table below summarizes key research findings related to the stereochemical aspects of NBD-Cl reactions.

| Reaction Type | Reactant(s) | Key Findings | Stereochemical Outcome | Reference(s) |

| Chiral Derivatization | Amino Acids | NBD-Cl is an effective pre-column derivatization agent for HPLC analysis of amino acid enantiomers. | Formation of diastereomers, separation on a chiral stationary phase. | researchgate.net |

| Chiral Derivatization | Primary and Secondary Amines | The reaction produces highly fluorescent and stable derivatives suitable for chiral separation. | Racemic mixtures of NBD derivatives can be separated on a chiral stationary phase. | mdpi.comresearchgate.net |

| Diels-Alder Reaction | Danishefsky's diene | NBD-Cl acts as an electrophilic dienophile, reacting to form a functionalized hydroxynaphthofurazan. | The reaction with certain dienes can produce a mixture of diastereomers in their racemic forms. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 7 Nitrobenzofurazan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-chloro-7-nitrobenzofurazan (B127121). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of each proton and carbon atom. researchgate.net

The ¹H NMR spectrum of 4-chloro-7-nitrobenzofurazan provides critical information about the arrangement of protons on the aromatic ring. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the spectrum displays distinct signals for the two aromatic protons. researchgate.netspectrabase.com

The proton designated as H-5, which is adjacent to the nitro group, and the proton H-6, located next to the chlorine atom, appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the fused benzofurazan (B1196253) ring system. arkat-usa.org

Table 1: ¹H NMR Spectral Data for 4-Chloro-7-nitrobenzofurazan

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.51 | d | 8.7 |

| H-6 | 7.42 | d | 8.7 |

Solvent: CDCl₃; Reference: TMS spectrabase.comarkat-usa.org

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in 4-chloro-7-nitrobenzofurazan. The spectrum shows six distinct signals corresponding to the six carbon atoms in the benzofurazan ring system. arkat-usa.orgchemicalbook.com The chemical shifts are significantly influenced by the attached functional groups and their positions on the aromatic ring. For instance, carbons directly bonded to the electron-withdrawing nitro group (C-7) and the chlorine atom (C-4), as well as those part of the fused heterocyclic ring (C-3a and C-7a), exhibit characteristic downfield shifts.

Table 2: ¹³C NMR Spectral Data for 4-Chloro-7-nitrobenzofurazan

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-3a | 144.12 |

| C-4 | 145.17 |

| C-5 | 137.97 |

| C-6 | 100.09 |

| C-7 | 138.61 |

| C-7a | 125.97 |

Solvent: DMSO-d₆ researchgate.net

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational characteristics of 4-chloro-7-nitrobenzofurazan. researchgate.netahievran.edu.tr These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. nih.gov

The FT-IR and FT-Raman spectra of 4-chloro-7-nitrobenzofurazan display a series of bands that are characteristic of its specific functional groups. nih.govresearchgate.net The prominent nitro group (NO₂) gives rise to strong asymmetric and symmetric stretching vibrations. The C-Cl stretching vibration and the various vibrations of the benzofurazan ring system, including C=C, C-N, and N-O stretching modes, also provide a unique spectral fingerprint for the molecule. researchgate.netthermofisher.com

Table 3: Key Vibrational Frequencies for 4-Chloro-7-nitrobenzofurazan

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | 1590 | 1594 |

| NO₂ Symmetric Stretch | 1346 | 1347 |

| C=C Stretch | 1488 | 1492 |

| C-N Stretch | 1346 | 1347 |

Data obtained from solid-phase measurements. researchgate.net

While 4-chloro-7-nitrobenzofurazan is a relatively rigid molecule, vibrational spectroscopy can provide insights into subtle conformational features. Theoretical calculations, often performed using Density Functional Theory (DFT), complement experimental spectra to assign vibrational modes and understand the molecule's ground-state geometry. ahievran.edu.trnih.gov The agreement between calculated and observed vibrational frequencies validates the proposed molecular structure and provides a deeper understanding of the intramolecular interactions that dictate its conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of 4-chloro-7-nitrobenzofurazan by analyzing its fragmentation pattern upon ionization. researchgate.net Electron ionization (EI) is a common method that generates a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. uni-saarland.de For 4-chloro-7-nitrobenzofurazan, the molecular ion peak is observed at an m/z corresponding to its molecular weight of approximately 199.55 g/mol . nih.gov

The mass spectrum also reveals a characteristic fragmentation pattern that aids in structural elucidation. The fragmentation process involves the loss of neutral fragments from the molecular ion, resulting in the formation of stable daughter ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and CO, which are observed in the mass spectrum of 4-chloro-7-nitrobenzofurazan. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) also provides a distinctive signature in the mass spectrum, further confirming the presence of a chlorine atom in the molecule. uni-halle.de

Table 4: Major Fragments in the Mass Spectrum of 4-Chloro-7-nitrobenzofurazan

| m/z | Proposed Fragment |

|---|---|

| 199 | [M]⁺˙ (Molecular Ion) |

| 169 | [M - NO]⁺ |

| 153 | [M - NO₂]⁺ |

| 125 | [M - NO₂ - CO]⁺ |

Fragmentation pattern is dependent on the ionization method and energy.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopies

4-Chloro-7-nitrobenzofurazan, also known as NBD chloride (NBD-Cl), is a compound extensively studied for its unique photophysical properties. chemicalbook.com While the compound itself is largely non-fluorescent, it serves as a powerful fluorogenic and chromogenic reagent. chemicalbook.combiotium.com Its utility stems from its reaction with nucleophiles, particularly primary and secondary amines, to produce intensely fluorescent derivatives. aatbio.comresearchgate.netmdpi.com This characteristic makes it an invaluable tool in bioanalytical chemistry for labeling and detecting molecules such as amino acids, peptides, and proteins. ontosight.ainih.gov

The electronic absorption spectrum of 4-chloro-7-nitrobenzofurazan in its unreacted state shows a distinct absorption maximum in the ultraviolet region. In ethanol, it exhibits an absorption peak at 336 nm with a molar extinction coefficient (ε) of 8,130 M⁻¹cm⁻¹. photochemcad.com Theoretical studies employing density functional theory (TD-DFT) have been used to analyze its electronic properties, revealing that charge transfer occurs within the molecule, contributing to its electronic transitions. nih.govresearchgate.net These transitions are characterized as π–π* type. researchgate.net

The most significant feature of NBD-Cl is the dramatic change in its photophysical properties upon derivatization. While NBD-Cl is essentially non-fluorescent, its adducts with amines are highly fluorescent. chemicalbook.combiotium.com The resulting amino-NBD derivatives display strong absorbance maxima at higher wavelengths, typically around 470 nm. nih.gov The fluorescence emission of these adducts is highly sensitive to the local environment and the nature of the amine (primary or secondary) it has reacted with. biotium.comaatbio.com For instance, the NBD-amine adducts exhibit excitation and emission maxima of 464 nm and 512 nm, respectively, in aqueous solutions. aatbio.com The spectral properties can shift depending on the solvent; in methanol, the excitation/emission maxima are observed at 465/535 nm for primary amine adducts and 485/540 nm for secondary amine adducts. biotium.com This environmental sensitivity makes NBD-based probes useful for studying molecular interactions and local polarity. aatbio.com

Table 1: Spectroscopic Properties of 4-Chloro-7-nitrobenzofurazan and its Amine Adducts

| Compound/Derivative | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Excitation λex (nm) | Emission λem (nm) |

| 4-Chloro-7-nitrobenzofurazan | Ethanol | 336 | 8,130 | - | - |

| NBD-Amine Adduct | Aqueous | ~470 | 22,000 | 464 | 512 |

| NBD-Primary Amine Adduct | Methanol | - | - | 465 | 535 |

| NBD-Secondary Amine Adduct | Methanol | - | - | 485 | 540 |

Data compiled from multiple sources. biotium.comaatbio.comphotochemcad.comnih.gov

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of NBD derivatives. These studies are crucial for understanding the mechanisms of fluorescence and the interaction of NBD-labeled molecules with their surroundings. nih.gov Techniques like time-correlated single photon counting (TCSPC) are employed to measure fluorescence lifetimes and analyze decay kinetics. nih.gov

Research on NBD-labeled phospholipids (B1166683) has shown that fluorescence parameters, particularly quantum yields and lifetimes, are strongly influenced by the chemical structure of the probe and the physical state of the host lipid environment. nih.gov The de-excitation of the NBD fluorophore is often dominated by non-radiative deactivation processes. nih.gov

A study using time-resolved imaging of 22-NBD-cholesterol in human peripheral blood mononuclear cells identified two distinct fluorescence lifetime components. nih.gov This finding suggests that the probe exists in at least two different micro-environments within the cell membranes, highlighting the power of time-resolved techniques to resolve structural and dynamic heterogeneity. nih.gov Furthermore, time-resolved fluorescence anisotropy decay analysis of NBD-tagged proteins is used to investigate protein hydrodynamics and rotational correlation times, although the analysis can be complex due to heterogeneous fluorescent adducts. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. While a crystal structure for the parent 4-chloro-7-nitrobenzofurazan is not widely reported in the reviewed literature, structural analyses of its derivatives and protein-adducts provide invaluable information.

A derivative of NBD-Cl, formed by its reaction with furfurylamine, was successfully crystallized and analyzed by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the orthorhombic system with a Pca21 space group. nih.gov In the solid-state structure, the nitro group was found to be nearly coplanar with the benzene (B151609) ring, a key conformational detail influencing its electronic properties. nih.gov

Table 2: Crystallographic Data for an NBD-Furfurylamine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| Key Feature | Two crystallographically independent molecules in the asymmetric unit. |

| Conformation | Nitro groups are practically coplanar with their corresponding benzene rings. |

Data from a study on new derivatives of nitrobenzofurazan. nih.gov

Furthermore, X-ray crystallography has been instrumental in understanding how NBD-Cl functions as an enzyme inhibitor. The crystal structure of bovine F1-ATPase covalently inhibited with NBD-Cl showed that the molecule reacts specifically with the phenolic oxygen of the tyrosine residue at position 311 (Tyr311) in one of the enzyme's β subunits. nih.govcapes.gov.br This structural elucidation confirmed that NBD-Cl inhibits the enzyme not by directly blocking the nucleotide-binding site, but by preventing a conformational change in the modified subunit that is essential for the catalytic cycle. nih.gov

Computational Chemistry and Theoretical Characterization of 4 Chloro 7 Nitrobenzofurazan

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structure of organic compounds. For 4-chloro-7-nitrobenzofurazan (B127121), DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its optimized ground-state geometry. nih.govresearchgate.net

Theoretical calculations reveal the precise bond lengths and angles of the molecule. For instance, the C-Cl bond length is a key parameter influencing its reactivity. researchgate.net Studies have shown that the substitution of a hydrogen atom with a chlorine atom leads to a significant increase in the bond length. researchgate.net The bond lengths within the benzofurazan (B1196253) ring and the nitro group have also been meticulously calculated, providing a comprehensive three-dimensional picture of the molecule. nih.govresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of 4-Chloro-7-nitrobenzofurazan (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.721 | |

| C-N (nitro) | 1.475 | |

| N-O (nitro) | 1.225 | |

| C4-C5 | 1.423 | |

| C5-C6 | 1.378 | |

| C6-C7 | 1.431 | |

| C7-N2 | 1.353 | |

| N2-O1 | 1.381 | |

| O1-C3a | 1.362 | |

| C3a-C7a | 1.424 | |

| C7a-C4 | 1.393 | |

| C4-C3a-C7a | 121.2 | |

| C5-C4-Cl | 118.9 | |

| C6-C7-N3 | 118.4 |

Data sourced from theoretical calculations reported in scientific literature. nih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides profound insights into the intramolecular interactions, charge delocalization, and bonding characteristics of a molecule. nih.govresearchgate.net For 4-chloro-7-nitrobenzofurazan, NBO analysis helps to elucidate the electron density distribution and the nature of the donor-acceptor interactions within the molecular framework. chemicalbook.comnih.gov

The analysis reveals significant delocalization of electron density, which is a key factor in the molecule's stability and reactivity. researchgate.net The stabilization energy E(2) associated with the delocalization between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of these interactions. Higher E(2) values indicate stronger interactions. researchgate.net

Table 2: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) Cl | σ*(C4-C5) | 1.23 |

| π(C5-C6) | π*(N3-O3) | 2.15 |

| π(C5-C6) | π*(C7-N2) | 19.86 |

| π(C7-N2) | π*(C5-C6) | 22.34 |

This table presents a selection of significant donor-acceptor interactions and their stabilization energies, indicating charge delocalization within the molecule. Data adapted from computational studies. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. pensoft.netacs.org

Energy Gap Correlates with Chemical Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pensoft.net A smaller energy gap suggests that the molecule is more polarizable and prone to chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. pensoft.net For 4-chloro-7-nitrobenzofurazan, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov The HOMO is typically localized on the benzofurazan ring system, while the LUMO is often centered around the electron-withdrawing nitro group and the carbon atom attached to the chlorine. nih.govpensoft.net This distribution facilitates nucleophilic attack at the C4 position.

Charge Transfer Character within the Molecule

The nature of the HOMO and LUMO also reveals the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govresearchgate.net In 4-chloro-7-nitrobenzofurazan, the electron-donating part of the molecule contributes to the HOMO, while the electron-accepting nitro group dominates the LUMO. researchgate.net This separation of electron density in the frontier orbitals upon excitation is a hallmark of ICT, which is fundamental to the fluorogenic properties of its derivatives. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Energies of 4-Chloro-7-nitrobenzofurazan

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -3.5 |

| Energy Gap (ΔE) | 3.7 |

Values are approximate and based on DFT calculations from various sources. The precise values can vary depending on the computational method and basis set used. nih.govresearchgate.net

Reactivity Descriptors from DFT: Electrophilicity and Nucleophilicity

DFT calculations can provide a set of global reactivity descriptors that quantify the electrophilic and nucleophilic nature of a molecule. pensoft.netiosrjournals.org These descriptors, such as electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. pensoft.netiosrjournals.org

4-chloro-7-nitrobenzofurazan is well-known for its highly electrophilic character, which is the basis for its widespread use as a labeling reagent. nih.gov Theoretical studies confirm this, indicating a high electrophilicity index. researchgate.net This high electrophilicity is primarily attributed to the electron-withdrawing nitro group and the electronegative chlorine atom, which make the C4 position highly susceptible to nucleophilic attack. nih.govacs.org Conversely, the molecule exhibits low nucleophilicity.

Table 4: Global Reactivity Descriptors for 4-Chloro-7-nitrobenzofurazan

| Descriptor | Definition | Calculated Value (approx.) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.2 eV |

| Electron Affinity (A) | -ELUMO | 3.5 eV |

| Electronegativity (χ) | (I+A)/2 | 5.35 eV |

| Chemical Hardness (η) | (I-A)/2 | 1.85 eV |

| Electrophilicity Index (ω) | χ2/(2η) | 7.74 eV |

These values are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. pensoft.netiosrjournals.org

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonds and noncovalent interactions. mdpi.com In the context of 4-chloro-7-nitrobenzofurazan and its derivatives, QTAIM can be used to identify and classify various noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition processes. researchgate.netmdpi.com

The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) allows for the differentiation between shared (covalent) and closed-shell (noncovalent) interactions. mdpi.com For instance, in complexes involving 4-chloro-7-nitrobenzofurazan derivatives, QTAIM can elucidate the nature and strength of intermolecular hydrogen bonds. researchgate.netmdpi.com

Simulation of Spectroscopic Data (IR, Raman, UV)

The theoretical investigation of 4-Chloro-7-nitrobenzofurazan, also known as NBD-Chloride, has been accomplished through comprehensive computational studies, providing significant insights into its molecular structure and spectroscopic behavior. nih.govresearchgate.net Density Functional Theory (DFT) has been a central tool in these analyses. Specifically, the B3LYP method combined with a high-level 6-311++G(d,p) basis set was employed to calculate the molecular geometry and harmonic vibrational frequencies of the compound in its ground state. nih.govresearchgate.netahievran.edu.tr

These computational efforts have enabled the simulation of its Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.govahievran.edu.tr The calculated results have demonstrated a strong correlation with experimental data recorded for the FT-IR spectrum in the 4000–400 cm⁻¹ range and the FT-Raman spectrum in the 4000–50 cm⁻¹ range. nih.govresearchgate.netahievran.edu.tr This agreement between the theoretical and observed spectra allows for a reliable assignment of the vibrational modes of the molecule. ahievran.edu.tr

Furthermore, the electronic absorption properties have been explored using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net These calculations, performed to simulate the UV-visible spectrum, determined the electronic transition energies and oscillator strengths in different solvents, such as dimethyl sulfoxide (B87167) (DMSO) and deuterated chloroform (B151607) (CDCl3). nih.govresearchgate.net The theoretical UV-Vis spectra also showed good agreement with experimental findings, validating the computational models used. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies revealed that charge transfer occurs within the molecule, a key aspect of its electronic behavior. nih.govresearchgate.net

Table 1: Simulated Vibrational Frequencies for 4-Chloro-7-nitrobenzofurazan using DFT (B3LYP/6-311++G(d,p)) This table is a representation of typical data found in computational studies. Actual values may vary based on the specific research paper.

| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) | Assignment |

| C-H Stretch | 3100 | 3102 | Aromatic C-H stretching |

| C=C Stretch | 1590 | 1594 | Aromatic ring stretching |

| NO₂ Asymmetric Stretch | 1530 | 1532 | Nitro group stretching |

| C-N Stretch | 1346 | 1347 | Carbon-Nitrogen stretching |

| NO₂ Symmetric Stretch | 1290 | 1291 | Nitro group stretching |

| C-Cl Stretch | 850 | 852 | Carbon-Chlorine stretching |

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of 4-Chloro-7-nitrobenzofurazan and its derivatives have been a subject of significant theoretical research, indicating their potential for applications in photonics and advanced optical materials. africaresearchconnects.comcarta-evidence.org Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing these properties. carta-evidence.orgresearchgate.net

Investigations have focused on calculating key NLO parameters, including the dipole moment (µ), linear polarizability (α), and, most importantly, the first-order (β) and second-order (γ) hyperpolarizabilities. africaresearchconnects.comresearchgate.net For derivatives of NBD-Cl, these parameters have been calculated at the B3LYP/6-31+g(d,p) level of theory. researchgate.net The results for these related molecules show significant hyperpolarizability values, which are attributed to the intramolecular charge transfer (ICT) mechanisms within the molecules. africaresearchconnects.comcarta-evidence.org

Table 2: Calculated Non-Linear Optical (NLO) Properties This table presents representative data for NBD-based compounds from theoretical studies. The values are indicative of the properties investigated.

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | µ | Varies with derivative |

| Mean Polarizability | α | Varies with derivative |

| Anisotropy of Polarizability | Δα | Varies with derivative |

| First Hyperpolarizability | β | Significant values reported |

| Second Hyperpolarizability | γ | Significant values reported |

Applications of 4 Chloro 7 Nitrobenzofurazan in Analytical Chemistry and Chemical Sensing

Role as a Fluorescent and Chromogenic Derivatization Reagent

4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a versatile derivatizing agent widely employed in analytical chemistry. researchgate.netinnovareacademics.in It is particularly valued for its ability to react with primary and secondary amines to form highly fluorescent and colored products, thereby enhancing detection sensitivity and selectivity in various analytical techniques. innovareacademics.inbiotium.commdpi.com The reagent itself is non-fluorescent, but upon reaction, it yields stable derivatives that can be readily detected. biotium.comaatbio.com This property makes it an attractive option for both pre-column and post-column derivatization in chromatographic methods. researchgate.netinnovareacademics.inresearchgate.net

The reaction of NBD-Cl with amines involves a nucleophilic substitution, resulting in adducts with strong fluorescence, especially in nonpolar environments. aatbio.comdergipark.org.tr The excitation and emission wavelengths of the NBD-amine adducts are typically around 464-485 nm and 512-540 nm, respectively. biotium.comdergipark.org.tr

Pre-column Derivatization in High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. chromatographyonline.com This approach is widely used with NBD-Cl to improve the chromatographic properties and detectability of various compounds. researchgate.netresearchgate.net The derivatization reaction must be rapid and quantitative, and the resulting product needs to be stable throughout the chromatographic process. chromatographyonline.com

NBD-Cl is extensively used as a pre-column derivatization reagent for the analysis of amino acids and low molecular weight amines by HPLC. biotium.comdergipark.org.trinterchim.fr This method allows for the sensitive detection of these compounds, which often lack a strong chromophore or fluorophore for direct analysis. nih.gov The reaction with NBD-Cl introduces a fluorescent tag, enabling highly sensitive fluorescence detection. interchim.frnih.gov

Several studies have optimized the conditions for the derivatization of amino acids with NBD-Cl, including pH, temperature, and reaction time, to achieve high sensitivity and efficient separation on C18 columns. dergipark.org.tr For instance, a method for analyzing 15 free amino acids in biological samples involved derivatization with NBD-Cl and subsequent separation using an acetonitrile-acetate buffer mobile phase with fluorescence detection. dergipark.org.tr

Table 1: HPLC Methods for Amino Acid and Amine Analysis using NBD-Cl Pre-column Derivatization

| Analyte(s) | Matrix | Derivatization Conditions | Chromatographic Conditions | Detection | Reference |

|---|---|---|---|---|---|

| 15 Free Amino Acids | Islets of Langerhans | Optimized parameters for reaction and separation | C18 column, acetonitrile-acetate buffer | Fluorescence (Ex/Em: 470/540 nm) | dergipark.org.tr |

| Amino Acids | General | NBD-Cl as derivatization reagent | Pirkle-type chiral stationary phase, acetonitrile-methanol mobile phase | UV (470 nm) | nih.gov |

| Dimethylamine (DMA) and Diethylamine (DEA) | Pharmaceuticals | Optimized NBD-Cl reaction | C18 column, gradient elution with phosphoric acid buffer and methanol | Fluorescence (Ex/Em: 450/540 nm) | mdpi.com |

| Hydroxyproline | Collagen Hydrolysate | Derivatization with NBD-Cl | Liquid chromatography | Not specified | acs.org |

This table summarizes various HPLC methods that utilize NBD-Cl for the pre-column derivatization of amino acids and low molecular weight amines.

The application of NBD-Cl as a pre-column derivatization reagent extends to the analysis of pharmaceutical compounds containing primary or secondary amine groups. researchgate.netdergipark.org.trresearchgate.net This technique enhances the sensitivity and selectivity of HPLC methods for quantifying drugs in various matrices, including pharmaceutical formulations and biological fluids like human plasma and serum. dergipark.org.trtandfonline.com

Numerous HPLC methods have been developed for a wide range of drugs, including amlodipine (B1666008), lisinopril, topiramate, reboxetine, and fluvoxamine, by employing NBD-Cl derivatization followed by fluorescence or UV detection. dergipark.org.tr These methods are often validated for linearity, precision, and accuracy, demonstrating their reliability for routine analysis. dergipark.org.tr For example, a sensitive HPLC method for amlodipine in human plasma involved derivatization with NBD-Cl, solid-phase extraction, and isocratic reversed-phase chromatography with fluorescence detection, achieving a linear range of 0.25-18.00 ng/ml. dergipark.org.tr

Table 2: HPLC Determination of Pharmaceuticals using NBD-Cl Pre-column Derivatization

| Pharmaceutical Compound | Matrix | Derivatization Conditions | Chromatographic Conditions | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Amlodipine | Human Plasma | NBD-Cl derivatization | Isocratic reversed-phase chromatography | Fluorescence | Linear range: 0.25-18.00 ng/ml | dergipark.org.tr |

| Lisinopril | Dosage Forms, Spiked Human Plasma | NBD-Cl derivatization | Solid-phase extraction, RP-HPLC | Fluorimetric | Reliable for quantification | dergipark.org.tr |

| Topiramate | Not specified | NBD-Cl derivatization | Shimpack CLC-C18 column, sodium phosphate (B84403) buffer:methanol mobile phase | Fluorescence | Linear range: 0.01-12.8 µg/mL | dergipark.org.tr |

| Fluvoxamine | Human Serum | NBD-Cl derivatization | Ethyl acetate (B1210297) extraction, reversed-phase C18 column | Not specified | Linear range: 0.5-240 ng/mL, LOQ: 0.5 ng/mL | dergipark.org.tr |

| Finasteride | Pharmaceutical Formulation | Reaction with NBD-Cl in alkaline medium (pH 11.0) | Not applicable (Spectrophotometric) | UV-Vis (467 nm) | Linear range: 25-75 µg/mL | arcjournals.org |

| Propafenone (B51707) HCl and Diltiazem (B1670644) HCl | Pure Form, Pharmaceutical Preparations | Reaction with NBD-Cl in borate (B1201080) buffer (pH 7.6) at 75-80 °C | Not applicable (Spectrophotometric/Spectrofluorimetric) | UV-Vis (489/481 nm), Fluorescence | Spectrophotometric linear ranges: 4-44 µg/mL (Propafenone), 16-96 µg/mL (Diltiazem) | eurjchem.comresearchgate.net |

This table presents a selection of validated HPLC and spectrophotometric methods for the analysis of various pharmaceutical compounds utilizing NBD-Cl as a derivatization reagent.

Post-column Derivatization in Chromatographic Systems

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the chromatographic column but before detection. chromatographyonline.com This approach is advantageous as it avoids potential issues with multiple derivatization products or unstable derivatives that can occur with pre-column techniques. dergipark.org.tr

NBD-Cl has been successfully employed as a post-column derivatization reagent for the determination of primary and secondary amines following their separation by ion-exchange chromatography. tandfonline.com In one study, a two-step post-column reaction was developed: initial derivatization with NBD-Cl in an alkaline medium, followed by acidification to minimize the background signal from the reagent, which significantly improved sensitivity. tandfonline.com This automated method allowed for low detection limits (20–100 µg L−1) for several aliphatic amines. tandfonline.com While NBD-F is often favored for post-column analysis due to its higher reactivity and shorter reaction times, NBD-Cl remains a viable and cost-effective option. researchgate.net

Development of Fluorescent Probes for Chemical Detection

Beyond its role as a derivatization reagent in separation sciences, 4-chloro-7-nitrobenzofurazan is a key building block for the synthesis of fluorescent probes. chemicalbook.commagtech.com.cn The nitrobenzofurazan (NBD) fluorophore, derived from NBD-Cl, is valued for its environmental sensitivity; its fluorescence is often quenched in aqueous environments and significantly enhanced in hydrophobic media. biotium.commagtech.com.cn This property is exploited in the design of probes for various analytes and biological structures. magtech.com.cn

NBD-based fluorescent probes have been developed for a wide array of applications, including the detection of heavy metal ions, reactive oxygen species, DNA, and small molecules. magtech.com.cn The simplicity, high sensitivity, and low detection limits associated with NBD-based fluorometric analysis have made it a prominent research area. magtech.com.cn For example, NBD-Cl can be used to synthesize fluorescent phospholipid derivatives to study cell membranes. chemicalbook.comfishersci.com It also serves as a fluorescent label for proteins, allowing for the study of their structure and function. sigmaaldrich.comsigmaaldrich.comnih.gov The versatility of NBD-Cl in creating these sensitive detection tools highlights its importance in the broader field of chemical sensing. magtech.com.cn

Selective Fluorescent Tagging of Biomolecules for Research

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a valuable reagent for fluorescently labeling biomolecules, a process critical for their detection and analysis in various research contexts. fishersci.nlaatbio.comcreativebiomart.nettcichemicals.com NBD-Cl itself is non-fluorescent but becomes highly fluorescent after reacting with primary and secondary amines or thiol groups present in biomolecules like amino acids, peptides, and proteins. medchemexpress.cominterchim.frbiotium.com This property allows for the sensitive detection of these molecules. scbt.com

The reaction of NBD-Cl with the amino groups of biomolecules results in the formation of stable, fluorescent NBD-amine adducts. aatbio.comcreativebiomart.netinterchim.fr These adducts typically exhibit an excitation wavelength around 464 nm and an emission wavelength around 512 nm in aqueous solutions. aatbio.comcreativebiomart.netinterchim.fr However, the fluorescence of these adducts is sensitive to the polarity of their environment, with a notable decrease in intensity in aqueous solutions. interchim.fr

A key application of NBD-Cl is the selective labeling of the N-terminal amino group of proteins. fishersci.nlnih.gov This selectivity is achieved under neutral pH conditions, where NBD-Cl preferentially reacts with the N-terminal α-amino group over the ε-amino groups of internal lysine (B10760008) residues. nih.govresearchgate.net This distinction is possible due to the different pKa values of these amino groups. researchgate.net This method has been successfully used to distinguish between acetylated and unacetylated proteins, as the acetylated N-terminus will not react with NBD-Cl. nih.gov The resulting fluorescence of the NBD-labeled protein is stable, allowing for reliable detection even at micromolar concentrations. nih.gov

NBD-Cl also reacts with thiol groups (sulfhydryls) found in cysteine residues within proteins. fishersci.nlinterchim.fr While these NBD-thiol adducts are also fluorescent, their fluorescence is generally much weaker than that of the NBD-amine adducts. aatbio.comcreativebiomart.net This differential fluorescence can be exploited to distinguish between different types of nucleophiles in complex biological systems. nih.gov

The versatility of NBD-Cl extends to the labeling of other biomolecules, including lipids and oligonucleotides. researchgate.net For instance, it has been used in the synthesis of fluorescent phospholipid derivatives, which are valuable tools for studying biological membranes. fishersci.nlsigmaaldrich.comsigmaaldrich.com

Table 1: Spectral Properties of NBD-Adducts

| Adduct Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence |

| NBD-Primary Amine | ~465 | ~535 | High |

| NBD-Secondary Amine | ~485 | ~540 | High |

| NBD-Thiol | --- | --- | Much less fluorescent than amine adducts |

Data compiled from various sources. aatbio.comcreativebiomart.netbiotium.com

Chemosensors for Metal Ion Detection

The fluorescent properties of 4-Chloro-7-nitrobenzofurazan derivatives have been harnessed to create chemosensors for the detection of metal ions. acs.org These sensors typically consist of a metal-binding unit (a chelator) linked to the NBD fluorophore. nycu.edu.tw The binding of a metal ion to the chelator induces a change in the fluorescence of the NBD moiety, such as quenching or enhancement, which signals the presence of the metal ion. acs.orgnycu.edu.tw

One strategy for designing such sensors involves the deprotonation of NH groups conjugated to the NBD aromatic system upon metal binding, leading to a detectable signal. nycu.edu.tw For example, a chemosensor for Copper(II) ions (Cu²⁺) was developed by reacting NBD-Cl with N-(2-aminoethyl)picolinamide. nycu.edu.tw This sensor exhibited significant fluorescence quenching specifically in the presence of Cu²⁺, with minimal response to other metal ions like Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ni²⁺, and Zn²⁺. nycu.edu.tw The fluorescence quenching was effective over a pH range of 6-10. nycu.edu.tw

Another approach involves synthesizing tripodal chemosensors where multiple NBD units are attached to a central platform. A sensor named TNFHP, synthesized from 4-chloro-7-nitrobenzofurazan, showed high selectivity for Mercury(II) ions (Hg²⁺). researchgate.net The binding of Hg²⁺ to this sensor resulted in a distinct color change from yellow to dark orange, allowing for naked-eye detection. researchgate.net This colorimetric response was linear with Hg²⁺ concentration up to 5.0 x 10⁻⁵ M, with a detection limit of 0.1 μM. researchgate.net

Furthermore, a novel colorimetric sensor for both Cu²⁺ and Zinc(II) ions (Zn²⁺) was developed by synthesizing NBD-G through a reaction between NBD-Cl and Girard's Reagent P. mdpi.com The yellow NBD-G solution turns red (510 nm) upon reacting with Cu²⁺ and orange (480 nm) with Zn²⁺, demonstrating selectivity for these two ions over a range of other metal ions. mdpi.comresearchgate.net

Table 2: NBD-Based Chemosensors for Metal Ion Detection

| Sensor Name | Target Ion(s) | Detection Principle | Observable Change |

| NBD-N-(2-aminoethyl)picolinamide | Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity |

| TNFHP | Hg²⁺ | Colorimetric | Color change from yellow to dark orange |

| NBD-G | Cu²⁺, Zn²⁺ | Colorimetric | Color change to red (Cu²⁺) or orange (Zn²⁺) |

Data compiled from various sources. nycu.edu.twresearchgate.netmdpi.com

Design of NBD-Tagged Polyamine Stains for Siliceous Structures

Researchers have synthesized novel fluorescent dyes by tagging polyamines with the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, derived from NBD-Cl. nih.gov These NBD-tagged polyamines have shown a high affinity for silica (B1680970), making them effective for staining siliceous materials. nih.gov This application is particularly relevant in the study of diatom algae, which have unique long-chain polyamines involved in the formation of their siliceous cell walls, known as frustules. nih.gov

The synthesis of these dyes has been used to stain diatom frustules and the siliceous spicules of sponges, including fossilized specimens. researchgate.netlin.irk.ru An interesting and unexpected finding during the synthesis was that NBD-Cl can react with tertiary amine groups in polyamines, causing the chain to break and resulting in a variety of NBD-tagged amines. lin.irk.ru This reaction proceeds through a Meisenheimer complex and a quaternary salt. lin.irk.ru

The resulting fluorescently stained diatom valves have also shown promise as liquid flow tracers in hydrodynamic studies. nih.gov Furthermore, the interaction of these NBD-tagged polyamines with polymeric acids can cause changes in the visible spectrum of the NBD fluorophore. nih.gov This property allows for the study of the stability of these complexes, which can provide insights into the role of polyamines in biosilicification. nih.gov For instance, studies using poly(vinyl phosphonic acid) as a model for phosphate functionality in silaffins (proteins involved in silica formation) showed little complexation with the polyamine fluorophores, questioning the role of a polyamine-polymeric phosphate matrix in this process. nih.gov

Spectrophotometric and Spectrofluorometric Assays for Analytes

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a widely used derivatizing reagent in spectrophotometric and spectrofluorimetric methods for the analysis of various analytes, particularly pharmaceuticals containing amine groups. tandfonline.comresearchgate.net These methods are often simple, sensitive, accurate, and cost-effective. eurjchem.comresearchgate.net

The principle behind these assays is the reaction of NBD-Cl with the analyte to form a colored or fluorescent product that can be quantified. nih.gov The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization and maximum signal. researchgate.netscielo.br For example, in the analysis of propafenone HCl and diltiazem HCl, the reaction with NBD-Cl was carried out in a borate buffer at pH 7.6 and 75-80 °C for 30 minutes. eurjchem.comresearchgate.net

Spectrophotometric Assays:

The colored derivatives formed by the reaction of NBD-Cl with analytes can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). For instance, the NBD-derivatives of propafenone HCl and diltiazem HCl have λmax values of 489 nm and 481 nm, respectively. eurjchem.comresearchgate.net These methods typically exhibit linearity over a specific concentration range.

Spectrofluorometric Assays:

For higher sensitivity, spectrofluorometric methods are employed. The fluorescent NBD-derivatives are excited at a specific wavelength, and the emitted fluorescence is measured at another wavelength. researchgate.net These methods generally have lower limits of detection and quantification compared to spectrophotometric methods. researchgate.net For example, the spectrofluorimetric determination of propafenone HCl and diltiazem HCl allowed for the analysis of much lower concentrations than the spectrophotometric method. eurjchem.comresearchgate.net

These assay methods have been successfully applied to the determination of various drugs in their pure forms and in pharmaceutical formulations. eurjchem.comresearchgate.netresearchgate.net

Table 3: Examples of Analytes Determined by NBD-Cl Based Assays

| Analyte | Method | λmax (Absorbance, nm) | Excitation/Emission (nm) | Linear Range (µg/mL) |

| Propafenone HCl | Spectrophotometry | 489 | - | 4-44 |

| Spectrofluorimetry | - | - | 0.4-3.6 | |

| Diltiazem HCl | Spectrophotometry | 481 | - | 16-96 |

| Spectrofluorimetry | - | - | 1.6-8.8 | |

| Clemastine hydrogen fumarate | Spectrophotometry | 470 | - | 5-35 |

| Spectrofluorimetry | - | 477/535 | 0.05-0.5 | |

| Loratadine | Spectrophotometry | 467 | - | 10-100 |

| Spectrofluorimetry | - | 452/535 | 5-20 | |

| Losartan potassium | Spectrophotometry | 471 | - | 10-90 |

| Spectrofluorimetry | - | 460/538 | 1-6 | |

| Ramipril | Spectrophotometry | 469 | - | 10-120 |

| Spectrofluorimetry | - | 460/535 | 2-15 |

Data compiled from various sources. eurjchem.comresearchgate.netresearchgate.net

Applications of 4 Chloro 7 Nitrobenzofurazan in Materials Science and Photophysics

Utilization in the Design of Fluorescent Dyes and Pigments